molecular formula C11H22N2O2 B2379523 (R)-1-Boc-3-methyl-[1,4]diazepane CAS No. 223644-10-8

(R)-1-Boc-3-methyl-[1,4]diazepane

Cat. No.: B2379523
CAS No.: 223644-10-8
M. Wt: 214.309
InChI Key: GDTFCUXOVITPHU-SECBINFHSA-N
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Description

®-1-Boc-3-methyl-[1,4]diazepane is a chiral seven-membered nitrogen heterocycle It is a derivative of 1,4-diazepane, which is known for its diverse biological properties and pharmaceutical importance

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Boc-3-methyl-[1,4]diazepane typically involves the intramolecular asymmetric reductive amination of the corresponding aminoketones. This method employs imine reductases (IREDs) as catalysts to achieve high enantioselectivity. The reaction conditions often include the use of specific IREDs, such as those derived from Leishmania major and Micromonospora echinaurantiaca, which have been optimized for improved catalytic efficiency .

Industrial Production Methods

Industrial production of ®-1-Boc-3-methyl-[1,4]diazepane may involve solid-phase synthesis techniques. These methods allow for the efficient preparation of diazepane derivatives from diverse starting materials. The use of polymer-supported amino acids as starting materials is common, and the synthesis is carried out under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

®-1-Boc-3-methyl-[1,4]diazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, secondary amines, and various substituted diazepane derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

®-1-Boc-3-methyl-[1,4]diazepane has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-1-Boc-3-methyl-[1,4]diazepane involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    1,4-Diazepane: The parent compound without the Boc protecting group and methyl substituent.

    1,2-Diazepane: A structural isomer with nitrogen atoms at different positions.

    1,3-Diazepane: Another isomer with a different nitrogen arrangement.

Uniqueness

®-1-Boc-3-methyl-[1,4]diazepane is unique due to its chiral nature and the presence of the Boc protecting group and methyl substituent.

Biological Activity

(R)-1-Boc-3-methyl-[1,4]diazepane is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound is a chiral compound featuring a Boc (tert-butyloxycarbonyl) protecting group that enhances its stability and reactivity. Its structure is similar to that of benzodiazepines, which are known for their sedative and anxiolytic properties. The presence of the Boc group allows for selective interactions with biological targets, influencing its pharmacological effects.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems, particularly the GABAergic pathway. This compound is believed to enhance inhibitory neurotransmission, leading to effects such as:

  • Sedation
  • Muscle relaxation
  • Anxiolytic effects

These actions are similar to those observed with traditional benzodiazepines, suggesting a potential role in treating anxiety disorders and related conditions .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. For instance:

  • Activity against MRSA : The compound has shown moderate antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) .
  • Broad-spectrum efficacy : It has been evaluated against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .

Cytotoxicity and Cancer Research

Research has also explored the cytotoxic effects of this compound on cancer cell lines. In vitro studies have demonstrated:

  • IC50 Values : The compound exhibited varying degrees of cytotoxicity against human cancer cell lines with IC50 values ranging from sub-micromolar to low micromolar levels . This suggests potential applications in cancer therapy.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Study FocusFindingsReference
Antimicrobial ActivityModerate activity against MRSA and VRE
CytotoxicityIC50 values ranged from 0.64 to 8.46 μM
Mechanism of ActionEnhances GABAergic transmission

Case Study 1: Antimicrobial Efficacy

A study published in Bioorganic & Medicinal Chemistry Letters evaluated the antimicrobial properties of this compound against clinical isolates of MRSA. The results indicated that the compound inhibited bacterial growth at concentrations that were achievable in clinical settings.

Case Study 2: Cytotoxicity in Cancer Models

In another study, this compound was tested on various human cancer cell lines. The results showed significant cytotoxic effects, particularly in renal cancer cells, suggesting a potential role as an anticancer agent.

Future Directions

The ongoing research into this compound points toward several future directions:

  • Further Mechanistic Studies : Understanding the specific pathways influenced by this compound will aid in elucidating its full therapeutic potential.
  • In Vivo Studies : Conducting animal studies will be crucial to assess the efficacy and safety profile before clinical trials.
  • Development of Derivatives : Exploring structural modifications may enhance its biological activity and selectivity.

Properties

IUPAC Name

tert-butyl (3R)-3-methyl-1,4-diazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-9-8-13(7-5-6-12-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDTFCUXOVITPHU-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCCN1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CCCN1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223644-10-8
Record name tert-butyl (3R)-3-methyl-1,4-diazepane-1-carboxylate
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